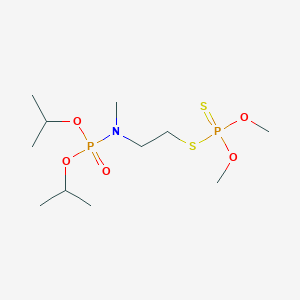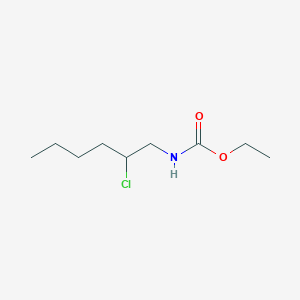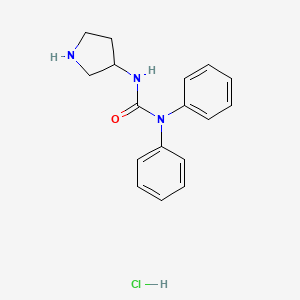
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride typically involves the reaction of diphenylamine with an isocyanate derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. This compound may also modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
1,1-Diphenyl-3-(3-pyrrolidinyl)urea: Lacks the hydrochloride component but shares similar structural features.
1,1-Diphenyl-3-(3-pyrrolidinyl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
1,1-Diphenyl-3-(3-pyrrolidinyl)carbamate: Features a carbamate group instead of a urea group.
Uniqueness
1,1-Diphenyl-3-(3-pyrrolidinyl)urea hydrochloride is unique due to its specific combination of the pyrrolidine ring and the urea moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
属性
CAS 编号 |
19985-27-4 |
|---|---|
分子式 |
C17H20ClN3O |
分子量 |
317.8 g/mol |
IUPAC 名称 |
1,1-diphenyl-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C17H19N3O.ClH/c21-17(19-14-11-12-18-13-14)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,19,21);1H |
InChI 键 |
GOSFTVYENSKUQF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


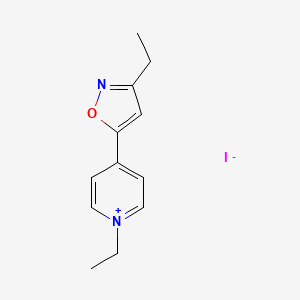
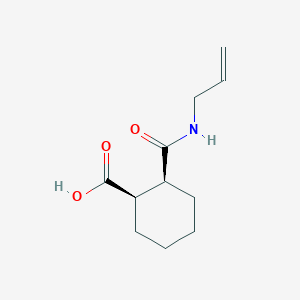
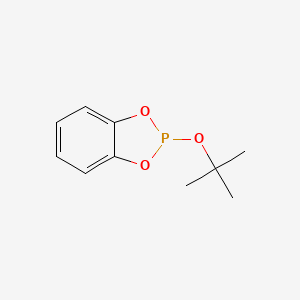
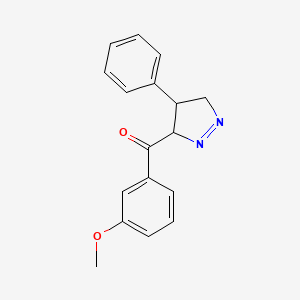
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
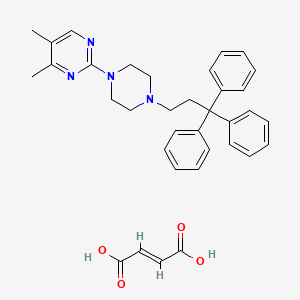
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

